2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane
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Overview
Description
2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane typically involves the following steps:
Formation of the Benzyloxy Intermediate: The starting material, 3-bromo-2-fluorophenol, undergoes a nucleophilic substitution reaction with benzyl chloride in the presence of a base such as potassium carbonate to form 3-(benzyloxy)-6-bromo-2-fluorophenol.
Cyclization to Form Dioxolane Ring: The intermediate is then reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products
Oxidation: Products include benzyloxy aldehydes or carboxylic acids.
Reduction: Products include hydrogenated derivatives.
Substitution: Products include substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane exerts its effects depends on its interaction with molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the bromine and fluorine atoms can form halogen bonds with specific amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-1,3-dioxolane
- 2-(3-(Benzyloxy)-6-iodo-2-fluorophenyl)-1,3-dioxolane
- 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane
Uniqueness
2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The combination of these substituents can enhance its binding affinity and specificity compared to similar compounds with different halogen atoms.
Properties
IUPAC Name |
2-(6-bromo-2-fluoro-3-phenylmethoxyphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO3/c17-12-6-7-13(21-10-11-4-2-1-3-5-11)15(18)14(12)16-19-8-9-20-16/h1-7,16H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJZOSYAVJQINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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